![molecular formula C9H12O2 B14286227 Tetrahydro-1H-indene-4,6(2H,5H)-dione CAS No. 116416-73-0](/img/structure/B14286227.png)
Tetrahydro-1H-indene-4,6(2H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1H-indene-4,6(2H,5H)-dione is an organic compound that belongs to the class of indene derivatives These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-indene-4,6(2H,5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the intramolecular aldol condensation of a diketone precursor. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-indene-4,6(2H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce more saturated hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Exploration of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Tetrahydro-1H-indene-4,6(2H,5H)-dione exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Indene: A simpler compound with a similar bicyclic structure but lacking the additional functional groups.
Tetralin: Another bicyclic compound with a fully saturated cyclohexane ring fused to a benzene ring.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Properties
CAS No. |
116416-73-0 |
---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1,2,3,3a,7,7a-hexahydroindene-4,6-dione |
InChI |
InChI=1S/C9H12O2/c10-7-4-6-2-1-3-8(6)9(11)5-7/h6,8H,1-5H2 |
InChI Key |
ZRUZXXSVTYADQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(=O)CC(=O)C2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.